Sodium pyrophosphate decahydrate

描述

属性

IUPAC Name |

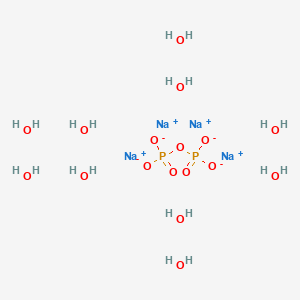

tetrasodium;phosphonato phosphate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2.10H2O/c;;;;1-8(2,3)7-9(4,5)6;;;;;;;;;;/h;;;;(H2,1,2,3)(H2,4,5,6);10*1H2/q4*+1;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGHDYJGOMEKT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na4O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7722-88-5 (Parent) | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158904 | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrasodium pyrophosphate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-36-1 | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, sodium salt, hydrate (1:4:10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY3DKB96QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Raw Material Preparation and Neutralization

The process begins with the reaction of sodium phosphate monobasic (NaH₂PO₄) and sodium carbonate (Na₂CO₃) in a neutralization reactor. The molar ratio of these reactants is critical to achieving the desired stoichiometry. For instance, a formulation of 79% NaH₂PO₄ and 21% Na₂CO₃ (by mass) ensures complete conversion to disodium hydrogen phosphate (Na₂HPO₄). The reaction proceeds as follows:

The resulting slurry has a density of 1.45–1.55 g/cm³ and a pH of 8.4–8.5, optimized to minimize alkaline byproducts.

High-Temperature Polymerization

The Na₂HPO₄ slurry is then pumped into a rotary kiln maintained at 500–550°C. At these temperatures, condensation reactions occur, eliminating water molecules and forming sodium pyrophosphate:

Key parameters influencing this stage include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 500–550°C | Higher temperatures reduce residual Na₂HPO₄ |

| Residence Time | 20–30 minutes | Prolonged durations prevent incomplete polymerization |

| Particle Size | <100 µm | Smaller particles enhance heat transfer |

Post-polymerization, the product is cooled in a rotary water cooler to ambient temperatures, yielding anhydrous Na₄P₂O₇. Subsequent hydration under controlled humidity conditions produces the decahydrate form.

Hydrothermal Synthesis for Enhanced Purity

Hydrothermal methods are employed to synthesize high-purity this compound, particularly for laboratory and pharmaceutical applications. This technique utilizes aqueous solutions subjected to elevated temperatures and pressures, promoting rapid crystallization.

Reaction Mechanism and Conditions

A stoichiometric mixture of sodium phosphate salts (e.g., NaH₂PO₄ and Na₂HPO₄) is dissolved in deionized water and transferred to a Teflon-lined autoclave. Hydrothermal treatment at 85–120°C for 5–12 hours facilitates the formation of Na₄P₂O₇·10H₂O crystals. The reaction pathway can be summarized as:

Advantages Over Conventional Methods

-

Purity : Hydrothermal synthesis reduces impurities like unreacted Na₂HPO₄ and sodium carbonate residues, achieving purities >99%.

-

Crystallinity : Well-defined crystal morphologies (e.g., prismatic or columnar structures) are obtained, enhancing solubility and stability.

-

Scalability : Bench-scale experiments demonstrate feasibility for industrial adaptation, though energy costs remain a limitation.

Crystallization and Purification Techniques

Post-synthesis purification is critical for removing byproducts and optimizing the hydrate’s stability. This compound is hygroscopic, necessitating controlled crystallization environments.

Recrystallization from Aqueous Solutions

The anhydrous Na₄P₂O₇ is dissolved in hot water (80–90°C) at a concentration of 0.1–0.5 M. Slow cooling to 20–25°C induces supersaturation, prompting the nucleation of decahydrate crystals. Key factors include:

Thermal Dehydration Kinetics

Thermogravimetric analysis (TGA) reveals that Na₄P₂O₇·10H₂O undergoes a single-step dehydration process at 80–120°C, losing all ten water molecules with an enthalpy change (ΔH) of 79.97 kJ/mol. The Šesták–Berggren model accurately describes the kinetics, with an activation energy (Eₐ) of 79.97 kJ/mol and a pre-exponential factor (A) of 16.83 min⁻¹.

Comparative Analysis of Preparation Methods

| Method | Purity (%) | Yield (%) | Energy Intensity (kWh/kg) | Key Limitations |

|---|---|---|---|---|

| Neutralization-Polymerization | 97.5 | 85–90 | 8.2 | High dust generation, requires filtration |

| Hydrothermal Synthesis | 99.2 | 70–75 | 12.5 | Costly equipment, slow kinetics |

| Recrystallization | 98.8 | 80–85 | 4.7 | Sensitive to humidity, multiple steps |

Industrial and Environmental Considerations

化学反应分析

Types of Reactions: Sodium pyrophosphate decahydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form orthophosphate ions.

Chelation: It acts as a chelating agent, binding to metal ions.

Complexation: It forms complexes with various metal ions, enhancing their solubility and stability

Common Reagents and Conditions:

Hydrolysis: Typically occurs in water at room temperature.

Chelation and Complexation: Often involves metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions

Major Products Formed:

Hydrolysis: Produces orthophosphate ions.

Chelation and Complexation: Forms stable metal-chelate complexes

科学研究应用

Food Industry

Sodium pyrophosphate decahydrate is widely used as a food additive, primarily for its buffering and emulsifying properties.

Applications:

- Thickening Agent: It enhances the texture of processed foods.

- Tartar Control in Toothpaste: It helps prevent tartar formation by removing calcium and magnesium from saliva .

- Food Preservation: Acts as a preservative by chelating metal ions that can catalyze spoilage reactions.

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles due to its chemical properties.

Applications:

- Buffering Agent: Used in formulations to maintain pH stability during drug preparation and storage.

- Chelating Agent: It is employed to bind metal ions in various pharmaceutical processes, enhancing drug efficacy .

- Catalyst for Nucleation: It can catalyze the nucleation of sodium acetate trihydrate, which is relevant in latent heat storage systems .

Environmental Science

This compound is utilized in environmental studies, particularly in the analysis of contaminants.

Applications:

- Extraction Buffer: It is used in EDTA-sodium pyrophosphate extraction buffers for analyzing microcystin in soil samples, facilitating the removal of contaminants for testing .

- Antimicrobial Studies: Acts as a chelating agent to study the effects of metal ions on microbial growth and resistance .

Case Study 1: Tartar Control Efficacy

A study conducted on the effectiveness of sodium pyrophosphate in toothpaste formulations demonstrated significant reductions in tartar buildup among participants using toothpaste containing this compound compared to those using standard formulations without it.

Case Study 2: Environmental Remediation

Research involving sodium pyrophosphate as part of an extraction buffer for microcystin revealed its effectiveness in isolating toxins from soil samples, thus providing insights into contamination levels and potential remediation strategies.

作用机制

Sodium pyrophosphate decahydrate exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions such as calcium and magnesium, it prevents their precipitation and enhances their solubility. This mechanism is particularly useful in applications such as tartar control in toothpaste, where it prevents the deposition of calcium and magnesium on teeth .

相似化合物的比较

Chemical Identity :

- Formula : Na₄P₂O₇·10H₂O

- Molecular Weight : 446.09 g/mol (anhydrous form: 265.94 g/mol) .

- Physical Properties : White crystalline solid, density 1.82 g/cm³ (dehydrated forms may exhibit higher density; discrepancies exist in literature) .

- Solubility : 62 g/L in water at 20°C; insoluble in alcohol .

- Melting Point : 80°C (dehydration occurs upon heating; anhydrous form melts at 988°C) .

Comparison with Similar Compounds

Sodium Pyrophosphate Decahydrate vs. Anhydrous Sodium Pyrophosphate

Key Differences :

Comparison with Other Sodium Phosphates

Functional Contrasts :

Comparison with Other Pyrophosphates

| Compound | Formula | Key Properties |

|---|---|---|

| Calcium Pyrophosphate Dihydrate | Ca₂P₂O₇·2H₂O | Insoluble in water; linked to arthropathies |

| Tetrapotassium Pyrophosphate | K₄P₂O₇ | Higher solubility; used in electroplating |

Research Insights :

- This compound’s solubility enables its use in aqueous systems (e.g., PCR buffers) , unlike calcium pyrophosphate, which precipitates in biological fluids .

Data Tables

Table 1: Physicochemical Properties of Selected Phosphates

| Compound | Density (g/cm³) | Melting Point (°C) | Water Solubility |

|---|---|---|---|

| Na₄P₂O₇·10H₂O | 1.82 | 80 (dehydration) | 62 g/L |

| Na₄P₂O₇ (anhydrous) | 2.534 | 988 | >100 g/L |

| NaH₂PO₄·H₂O | 2.04 | 100 (decomposes) | 850 g/L |

Research Findings and Contradictions

- Crystallization Effects : this compound induces coalescence in barium sulfate crystals, unlike PEG400 (flaky) or polyaspartic acid (rice-shaped) .

- Hydration State Impact : Improper handling of the decahydrate (e.g., desiccation) can lead to erroneous PPi quantification in plasma studies .

- Density Discrepancy : Conflicting reports on density (1.82 vs. 2.534 g/cm³) may stem from confusion between hydrated and anhydrous forms .

生物活性

Sodium pyrophosphate decahydrate (SPP) is an inorganic compound with the formula . It plays a significant role in various biological processes and has applications in food, pharmaceuticals, and industrial sectors. This article explores the biological activity of SPP, highlighting its functions, mechanisms, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 446.0552 g/mol

- pH : 9.5 - 10.5 (in a 5% solution)

- Solubility : Soluble in water

Biological Functions

Sodium pyrophosphate serves several biological functions:

- Energy Metabolism : SPP acts as a biochemical energy source, particularly in organisms like bacteria and plants, where it can substitute for ATP in certain metabolic pathways .

- Enzyme Regulation : It plays a regulatory role in enzyme activities, impacting macromolecule synthesis and cellular proliferation .

- Bone Metabolism : SPP is involved in the regulation of bone formation and resorption. It can influence calcium metabolism, which is crucial for bone health .

- Chelating Agent : As a weak chelating agent, SPP can bind metal ions, which may affect various biochemical processes and enhance the stability of certain compounds in food products .

Toxicological Profile

While sodium pyrophosphate is generally recognized as safe when used appropriately, research indicates potential toxic effects at high doses:

- Acute Toxicity : The oral LD50 for rats ranges between 300 mg/kg and 2000 mg/kg, indicating moderate toxicity .

- Chronic Effects : Long-term exposure may lead to kidney damage and calcium deposits in tissues, as observed in rodent studies .

- Gastrointestinal Effects : Ingestion can cause irritation to the gastrointestinal tract, leading to nausea and vomiting .

Case Studies

- Kidney Damage in Rodents : A study conducted by Ellinger (1972) reported kidney damage and calcium deposits in rodent models following high doses of sodium pyrophosphate . This highlights the need for careful dosage regulation in both food and pharmaceutical applications.

- Impact on Enzyme Activity : Research has shown that SPP can modulate the activity of certain enzymes involved in metabolic pathways. For instance, at concentrations of 0.1 - 1.0 mM, it was found not to affect spore germination of Streptomyces galilaeus, suggesting a selective impact on microbial growth .

Comparative Analysis of Biological Activity

| Property/Effect | This compound | Other Phosphates |

|---|---|---|

| Energy Source | Yes | Primarily ATP |

| Enzyme Regulation | Yes | Varies by phosphate type |

| Chelating Ability | Moderate | Varies |

| Toxicity | Moderate | Varies |

| Bone Metabolism Influence | Yes | Calcium phosphates |

常见问题

Q. How is sodium pyrophosphate decahydrate utilized in preparing buffer solutions for enzyme assays?

this compound is commonly used in pyrophosphate buffers for enzyme assays due to its stability at alkaline pH and chelating properties. For example, in optimizing yeast alcohol dehydrogenase (ADH) activity, a buffer containing 0.01 M this compound (pH 9.0) and 0.34 mM EDTA was employed to maintain ionic strength and inhibit metal-dependent enzyme interference . The decahydrate form ensures solubility and consistent buffering capacity, critical for reproducible kinetic measurements (e.g., Km and Vmax determination).

Q. What purity and hydration specifications are critical for experimental use?

ACS reagent-grade this compound (≥99% purity) is recommended for analytical applications to minimize contaminants like heavy metals (≤10 ppm as Pb) . Hydration state verification is essential: desiccation can lead to loss of water molecules (e.g., 8 waters lost after drying), altering molarity and causing calculation errors in standard solutions . Always confirm the compound’s hydration status using gravimetric analysis or Karl Fischer titration before use.

Q. How does this compound function as a chelating agent in metal ion-dependent assays?

The compound actively chelates divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) due to its pyrophosphate anion structure . This property is exploited in enzyme assays to inhibit metalloenzymes or stabilize metal-sensitive substrates. For example, in soil pyrophosphatase (PY) activity assays, it prevents interference from endogenous metal ions, ensuring accurate measurement of orthophosphate release .

Advanced Research Questions

Q. How can hydration state discrepancies in this compound lead to data contradictions in PPi quantification?

Inorganic pyrophosphate (PPi) standards prepared with dehydrated this compound (e.g., after losing 8 waters of hydration) result in overestimated PPi concentrations. For instance, a 10% loss in hydration reduces the compound’s effective molarity by ~18%, skewing calibration curves . To mitigate this, store the compound in airtight containers, validate hydration via thermogravimetric analysis (TGA), and recalibrate standards after prolonged storage.

Q. What methodological adjustments optimize this compound concentrations in soil PY activity assays?

In PY activity assays, a buffered solution (pH 8.0) containing 5–10 mM this compound is incubated with soil samples at 25°C for 1–2 hours. Orthophosphate release is quantified spectrophotometrically at 880 nm using the molybdenum blue method . Adjust substrate concentration based on soil organic content to avoid saturation, and include controls with heat-inactivated enzymes to account for non-enzymatic hydrolysis.

Q. How does the chelating capacity of this compound affect metal-dependent enzymatic reactions?

In assays involving metalloenzymes (e.g., alkaline phosphatases), the compound’s chelation of Mg²⁺ or Zn²⁺ can inhibit activity. To resolve this, pre-treat buffers with EDTA-free formulations or supplement with excess metal ions post-chelation. For example, in ADH assays, EDTA in the pyrophosphate buffer prevents interference from trace metals without inhibiting the target enzyme .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。